molecular formula C11H21ClN2O2 B2539078 tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride CAS No. 2309456-36-6

tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride

Cat. No.: B2539078
CAS No.: 2309456-36-6
M. Wt: 248.75
InChI Key: JXBMKFJDPAYIRH-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C11H20N2O2·HCl. It is a spirocyclic compound, characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound is often used in chemical research and pharmaceutical development due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the spirocyclic intermediate, which is then functionalized to introduce the amino and carboxylate groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

tert-Butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, making the compound a valuable tool in both basic and applied research.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate:

    (S)-7-amino-5-azaspiro[2.4]heptane dihydrochloride: This compound is similar but exists as a dihydrochloride salt, which can influence its solubility and stability.

Uniqueness

tert-Butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-4-8(12)11(13)5-6-11;/h8H,4-7,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBMKFJDPAYIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309456-36-6
Record name tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride
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